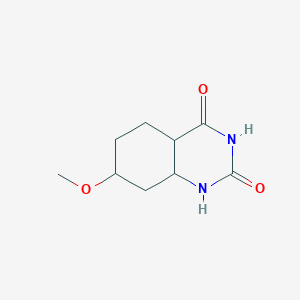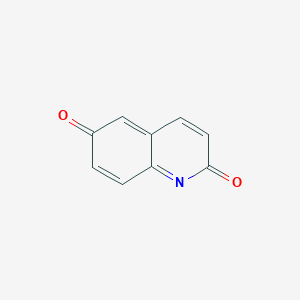
Quinoline-2,6-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-Hydroxyquinolin-2(1H)-one is a heterocyclic compound with the molecular formula C9H7NO2. It is a derivative of quinoline, characterized by the presence of a hydroxyl group at the 6th position and a keto group at the 2nd position. This compound is known for its diverse applications in various fields, including chemistry, biology, medicine, and industry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 6-hydroxyquinolin-2(1H)-one typically involves the cyclization of appropriate precursors under specific conditions. One common method is the Pfitzinger reaction, which involves the condensation of isatin with an aromatic aldehyde in the presence of a base. The reaction proceeds through the formation of an intermediate, which cyclizes to form the quinolinone structure.
Industrial Production Methods: Industrial production of 6-hydroxyquinolin-2(1H)-one may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process often includes steps such as purification through recrystallization and characterization using techniques like HPLC and NMR spectroscopy.
Analyse Chemischer Reaktionen
Types of Reactions: 6-Hydroxyquinolin-2(1H)-one undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form quinolin-2,6-dione.
Reduction: The keto group can be reduced to form 6-hydroxyquinolin-2(1H)-ol.
Substitution: The compound can undergo electrophilic substitution reactions at the aromatic ring.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Conditions may include the use of Lewis acids or bases to facilitate the reaction.
Major Products:
Oxidation: Quinolin-2,6-dione.
Reduction: 6-Hydroxyquinolin-2(1H)-ol.
Substitution: Various substituted quinolinones depending on the substituent introduced.
Wissenschaftliche Forschungsanwendungen
6-Hydroxyquinolin-2(1H)-one has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug discovery.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 6-hydroxyquinolin-2(1H)-one involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity may be attributed to its ability to interfere with bacterial DNA synthesis or cell wall formation. The compound’s anticancer properties could be linked to its ability to induce apoptosis or inhibit cell proliferation through specific signaling pathways.
Vergleich Mit ähnlichen Verbindungen
Quinoline: A parent compound with a similar structure but lacking the hydroxyl and keto groups.
8-Hydroxyquinoline: Another hydroxylated derivative of quinoline with different substitution patterns.
Quinolin-2(1H)-one: A compound with a similar core structure but lacking the hydroxyl group at the 6th position.
Uniqueness: 6-Hydroxyquinolin-2(1H)-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties
Eigenschaften
Molekularformel |
C9H5NO2 |
|---|---|
Molekulargewicht |
159.14 g/mol |
IUPAC-Name |
quinoline-2,6-dione |
InChI |
InChI=1S/C9H5NO2/c11-7-2-3-8-6(5-7)1-4-9(12)10-8/h1-5H |
InChI-Schlüssel |
WEDAUEXURVOSFM-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=O)N=C2C1=CC(=O)C=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


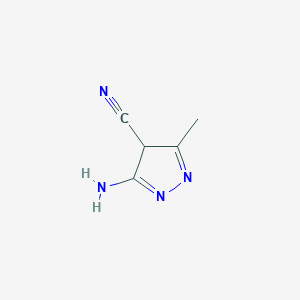


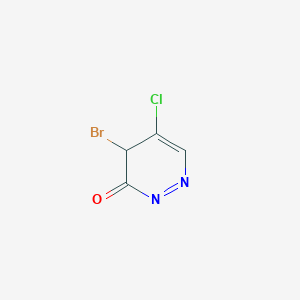
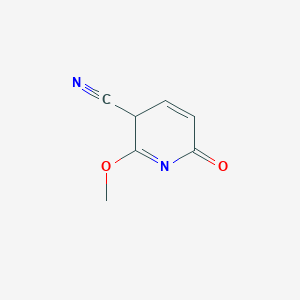
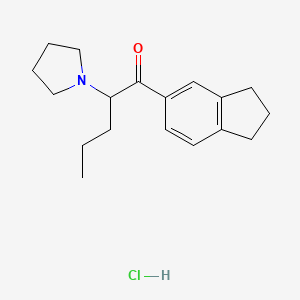
![5-[[5-[2-(3-Aminopropoxy)-6-methoxyphenyl]pyrazolidin-3-yl]amino]pyrazine-2-carbonitrile;dihydrochloride](/img/structure/B12357138.png)
![5-(3,4-dimethoxyphenyl)-2-methyl-4aH-thieno[2,3-d]pyrimidin-4-one](/img/structure/B12357140.png)
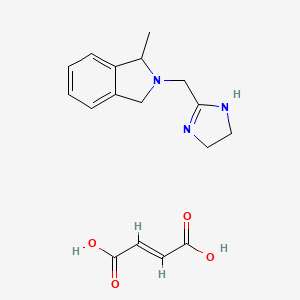
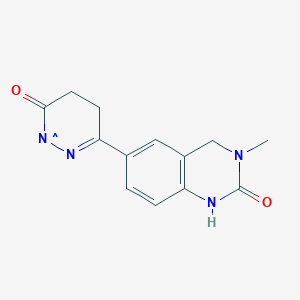
![Tert-butyl [1-aminooxy)-3-methylbutan-2-yl]carbamate](/img/structure/B12357151.png)
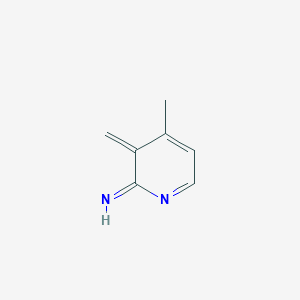
![6-methyl-4-oxo-4aH-furo[2,3-d]pyrimidine-5-carboxylic acid](/img/structure/B12357166.png)
